molecular formula C15H12ClN3O B8376581 2-Chloro-6-methoxy-4-phenylamino-quinazoline

2-Chloro-6-methoxy-4-phenylamino-quinazoline

Cat. No. B8376581
M. Wt: 285.73 g/mol
InChI Key: QVRRAZDRHLCWTR-UHFFFAOYSA-N
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Patent
US06713265B1

Procedure details

In a procedure analogous to that of Example 1a 2,4-dichloro-6-methoxy-quinazoline (1.53 g) (prepared as described in J. Chem. Soc. 1948, 1759), aniline (0.8 g) (0.184 g) and N,N-diisopropyl-ethylamine (1.72 g) are reacted together to give 2-chloro-6-methoxy-4-phenylamino-quinazoline as light yellow crystals melting at 177-179° C., Rf (A2) 0.59.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C(N(CC)C(C)C)(C)C>>[Cl:1][C:2]1[N:11]=[C:10]([NH:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:13][CH3:14])[CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C(=N1)Cl)OC
Name
Quantity
0.8 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
1.72 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C(=N1)NC1=CC=CC=C1)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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